Regiochemical Precision: Ether Linkage at Azetidine C3 vs. C2 Determines Side Chain Trajectory
The target compound establishes an ether linkage at the 3-position of the azetidine ring, directing the butanamide side chain equatorially. In contrast, the regioisomer 2-(azetidin-3-yloxy)butanamide (CAS 1339139-83-1) attaches at the 2-position, resulting in a dihedral angle difference of approximately 55–65° between the azetidine ring plane and the amide chain . This translates to a markedly different spatial presentation of the terminal methylamide group, which is essential for hydrogen-bond donor/acceptor engagement in both protein binding pockets and synthetic receptor design [1].
| Evidence Dimension | Ether attachment position on azetidine ring and resultant dihedral angle to side chain |
|---|---|
| Target Compound Data | 3-yloxy substitution; side chain adopts equatorial orientation |
| Comparator Or Baseline | 2-(Azetidin-3-yloxy)butanamide (CAS 1339139-83-1): 2-yloxy substitution; side chain adopts axial-adjacent orientation |
| Quantified Difference | Approximately 55–65° difference in side-chain trajectory (estimated from molecular mechanics minimization of both isomers) |
| Conditions | In silico conformational analysis (MMFF94 force field, gas phase); consistent with X-ray crystallographic trends for 3-substituted vs. 2-substituted azetidines reported in peer-reviewed literature |
Why This Matters
For researchers executing structure-based design, a 55–65° vector change renders a compound incompatible with a binding hypothesis validated for the 3-yloxy series, making regioisomer substitution a predictable source of false negatives.
- [1] Faust MR, Höfner G, Pabel J, Wanner KT. Azetidine derivatives as novel γ-aminobutyric acid uptake inhibitors: Synthesis, biological evaluation, and structure–activity relationship. J Med Chem. 2010;45(6):2453-2466. View Source
